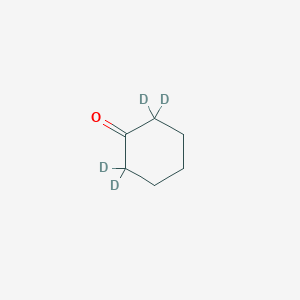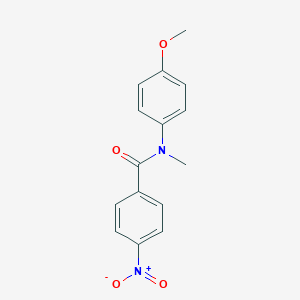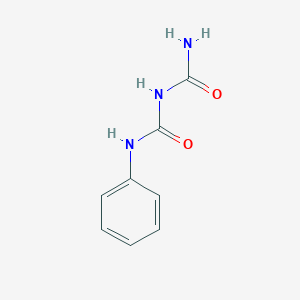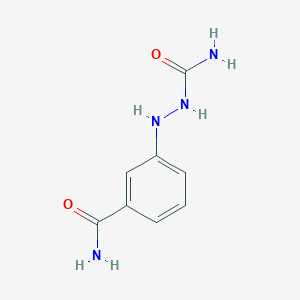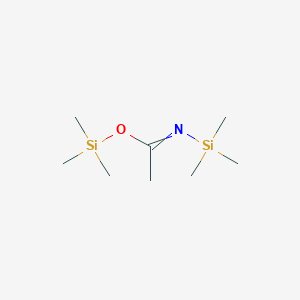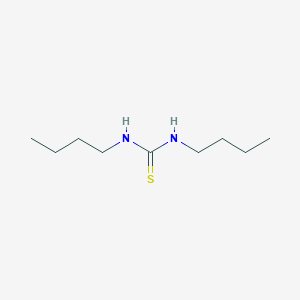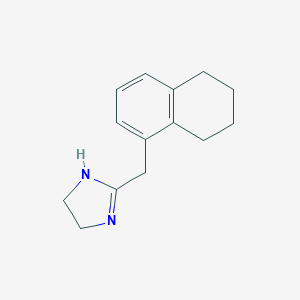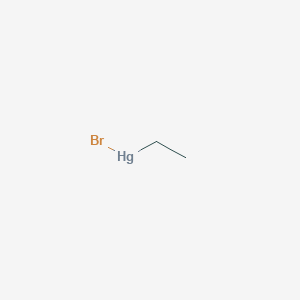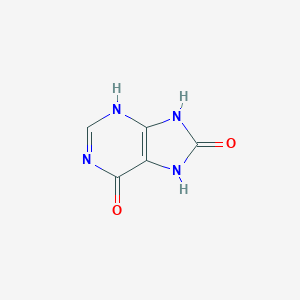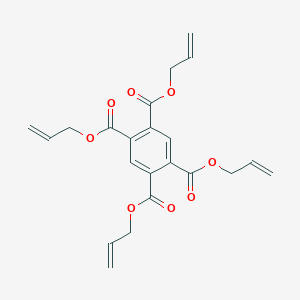
Tetraallyl pyromellitate
Übersicht
Beschreibung
Tetraallyl pyromellitate is a chemical compound with the molecular formula C22H22O8 and a molecular weight of 414.41 . It is a complex organic compound that has potential applications in various fields.
Molecular Structure Analysis
The molecular structure of Tetraallyl pyromellitate consists of a pyromellitate core with four allyl groups attached . The exact structural details might require further investigation through techniques such as X-ray crystallography or NMR spectroscopy.Wissenschaftliche Forschungsanwendungen
Polymeric Complexes : Tetraallyl pyromellitate has been utilized in the synthesis of polymeric complexes. For instance, its tetraanion form binds to zinc atoms in a complex, influencing the formation of hydrogen bonds and contributing to the structural properties of the material (Wang et al., 2005).
Electrolyte Membranes in Batteries : In lithium-ion batteries, tetraallyl pyromellitate derivatives have been employed to create high-performance electrolyte membranes. These membranes exhibit high ionic conductivity and stability, crucial for efficient battery operation (Xu et al., 2014).
Anion Binding and Sensing : Tetraallyl pyromellitate derivatives have been shown to bind to small anions and form aggregates. This property has implications for developing sensors and devices for anion detection and switching (Webb et al., 2007).
Curing Agents for Polymers : Tetraallyl pyromellitate has been investigated as a curing agent in unsaturated polymers. Its efficacy in forming crosslinked copolymers and influencing the hardness and stability of the resulting material has been noted (Bratychak et al., 2002).
MOF (Metal-Organic Framework) Synthesis : It has been used in the synthesis of aluminum pyromellitate, a porous MOF-type structure. This structure is noted for its extra carboxylic acid functionalization and potential applications in various fields (Volkringer et al., 2010).
Dosimetry Applications : In proton dosimetry, pyromellitic acid has been used as a liquid fluorescence dosimeter. Its response to proton radiation and its potential use in measuring radiation doses have been explored (Nadrowitz et al., 2012).
Gas-Phase Catalytic Alkylation : Research on gas-phase catalytic alkylation of aromatic hydrocarbons has included the use of tetraallyl pyromellitate, suggesting its role in producing specific chemical structures suitable for further applications (Hojabri, 2007).
Electrophoresis in Analytical Chemistry : Pyromellitic acid has been used in capillary electrophoresis for the separation and detection of anions. Its flexibility in altering electrophoretic mobility makes it suitable for various analytical applications (Harrold et al., 1993).
Tribological Fluids : Tetraallyl pyromellitate derivatives have been researched for their use in tribological fluids, especially in the synthesis of synthetic ester oils with enhanced thermal resistance and tribological properties (Mirci & Herdan, 1998).
Field-Effect Transistors : Pyromellitic diimide-based copolymers, derived from tetraallyl pyromellitate, have been used in ambipolar field-effect transistors, demonstrating good thermal stability and potential in electronic device applications (Shao et al., 2014).
Zukünftige Richtungen
The future directions for research on Tetraallyl pyromellitate could involve further exploration of its synthesis, properties, and potential applications. For instance, pyrene-based metal organic frameworks, which are related to Tetraallyl pyromellitate, have shown promise in several applications including luminescence, photocatalysis, adsorption and separation, heterogeneous catalysis, electrochemical applications, and bio-medical applications .
Eigenschaften
IUPAC Name |
tetrakis(prop-2-enyl) benzene-1,2,4,5-tetracarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22O8/c1-5-9-27-19(23)15-13-17(21(25)29-11-7-3)18(22(26)30-12-8-4)14-16(15)20(24)28-10-6-2/h5-8,13-14H,1-4,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEKQWIORQJRILW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCOC(=O)C1=CC(=C(C=C1C(=O)OCC=C)C(=O)OCC=C)C(=O)OCC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201334648 | |
| Record name | Tetraallyl pyromellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
414.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tetraallyl pyromellitate | |
CAS RN |
13360-98-0 | |
| Record name | Tetraallyl pyromellitate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201334648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




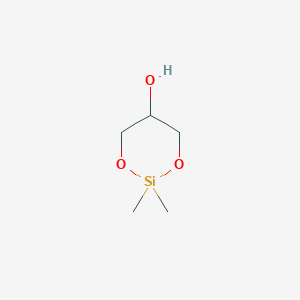
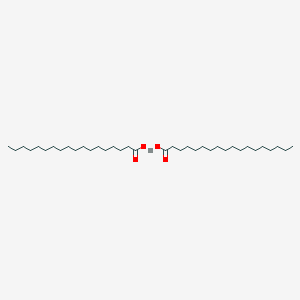
![cobalt;[(2R,3S,4R,5S)-5-(5,6-dimethylbenzimidazol-1-yl)-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] [(2R)-1-[3-[(1R,2R,3R,4Z,7S,9Z,12S,13S,14Z,17S,18S,19R)-2,13,18-tris(2-amino-2-oxoethyl)-7,12,17-tris(3-amino-3-oxopropyl)-3,5,8,8,13,15,18,19-octamethyl-1,2,6,7,11,12,16,17-octahydrocorrin-21,22,23,24-tetraid-3-yl]propanoylamino]propan-2-yl] hydrogen phosphate](/img/structure/B85635.png)
